3-(2-Bromoethyl)cyclobutan-1-ol
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Overview
Description
3-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO. It is characterized by a cyclobutane ring substituted with a hydroxyl group and a bromoethyl group.
Preparation Methods
The synthesis of 3-(2-Bromoethyl)cyclobutan-1-ol can be achieved through several methods. One plausible approach involves the ring expansion of a substituted cyclopropane. This method typically requires specific reaction conditions, such as the presence of a strong base and a suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Bromoethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Bromoethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
3-(2-Bromoethyl)cyclobutan-1-ol can be compared with other similar compounds, such as:
3-(2-Chloroethyl)cyclobutan-1-ol: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)cyclobutan-1-ol: Contains an iodoethyl group, which may exhibit different reactivity.
3-(2-Fluoroethyl)cyclobutan-1-ol: The fluoroethyl group can significantly alter the compound’s properties.
Properties
IUPAC Name |
3-(2-bromoethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLQCHLTKVHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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